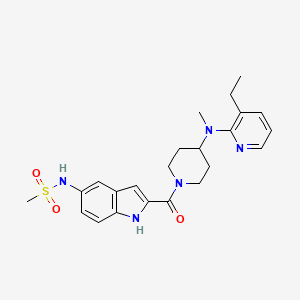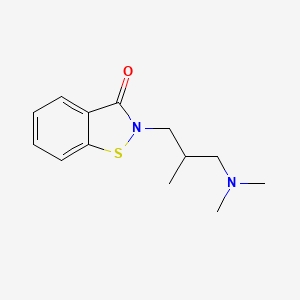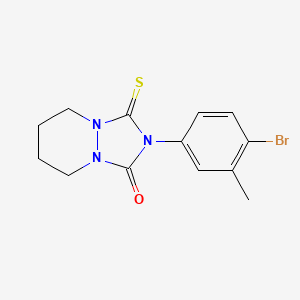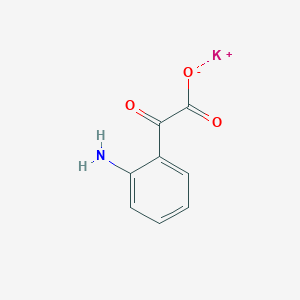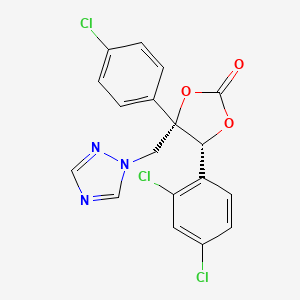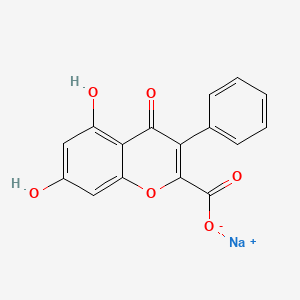
benzyl-dodecyl-dimethylazanium;1,1-dioxo-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-dodecyl-dimethylazanium;1,1-dioxo-1,2-benzothiazol-3-one involves the reaction of benzyldodecyldimethylammonium with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl-dodecyl-dimethylazanium;1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, benzyl-dodecyl-dimethylazanium;1,1-dioxo-1,2-benzothiazol-3-one is used as a reagent in various synthetic processes. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new compounds .
Biology
The compound’s antimicrobial properties make it useful in biological research. It is often used to study the effects of antimicrobial agents on different microorganisms and to develop new antimicrobial treatments .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its antimicrobial activity is of particular interest for developing new drugs to treat infections .
Industry
Industrially, the compound is used as a preservative and antimicrobial agent in various products, including paints, adhesives, and cleaning agents. Its effectiveness in preventing microbial growth makes it valuable for maintaining product quality and safety .
Mechanism of Action
The mechanism of action of benzyl-dodecyl-dimethylazanium;1,1-dioxo-1,2-benzothiazol-3-one involves disrupting the cell membranes of microorganisms. This disruption leads to cell lysis and death, effectively eliminating the microbial threat . The compound targets specific molecular pathways within the microorganisms, interfering with their normal functions and leading to their demise .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: Another antimicrobial compound with a similar structure and mode of action.
Methylisothiazolinone: Often used in combination with benzisothiazolinone for enhanced antimicrobial activity.
Chloromethylisothiazolinone: Known for its strong antimicrobial properties and used in various industrial applications.
Uniqueness
Benzyl-dodecyl-dimethylazanium;1,1-dioxo-1,2-benzothiazol-3-one stands out due to its specific combination of antimicrobial properties and chemical stability. Its unique structure allows it to be effective in a wide range of applications, from industrial preservatives to potential medical treatments .
Properties
CAS No. |
2277-01-2 |
|---|---|
Molecular Formula |
C28H43N2O3S+ |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C21H38N.C7H5NO3S/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1-4H,(H,8,9)/q+1; |
InChI Key |
SNUPYBFTUVGNIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


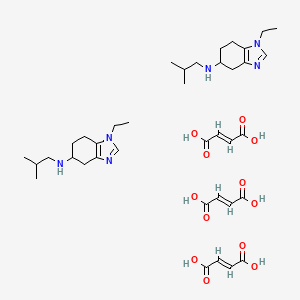

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)


